molecular formula C₂₁H₂₅NO₃ B1148034 Desphenethyl-(E)-styrylpropafenone CAS No. 88308-22-9

Desphenethyl-(E)-styrylpropafenone

Cat. No.: B1148034
CAS No.: 88308-22-9
M. Wt: 339.43
InChI Key:
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Description

Desphenethyl-(E)-styrylpropafenone is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a styryl group attached to a propafenone backbone, which contributes to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Desphenethyl-(E)-styrylpropafenone typically involves the reaction of propafenone with a styryl derivative under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Desphenethyl-(E)-styrylpropafenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the styryl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the styryl group is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like halides or amines in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alkanes or alcohols.

Scientific Research Applications

    Chemistry: The compound is used as a model substrate in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving abnormal cell proliferation.

    Industry: The compound’s unique chemical properties make it a valuable intermediate in the synthesis of other complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which Desphenethyl-(E)-styrylpropafenone exerts its effects involves interactions with specific molecular targets and pathways. The styryl group is known to interact with cellular proteins and enzymes, potentially inhibiting their activity. This interaction can lead to the modulation of various cellular processes, including signal transduction and gene expression.

Comparison with Similar Compounds

Desphenethyl-(E)-styrylpropafenone can be compared with other similar compounds, such as:

    Propafenone: The parent compound, which is primarily used as an antiarrhythmic agent.

    Styryl derivatives: Compounds with similar styryl groups that exhibit various biological activities.

    Other substituted propafenones: Compounds with different substituents on the propafenone backbone, which may have distinct chemical and biological properties.

The uniqueness of this compound lies in its combination of the styryl group with the propafenone backbone, which imparts unique chemical reactivity and potential biological activities.

Conclusion

This compound is a compound of significant interest due to its unique chemical structure and potential applications in various scientific fields. Its synthesis, chemical reactivity, and potential biological activities make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry. Further research is needed to fully explore its potential and develop new applications for this intriguing compound.

Properties

IUPAC Name

(E)-1-[2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO3/c1-2-14-22-15-18(23)16-25-21-11-7-6-10-19(21)20(24)13-12-17-8-4-3-5-9-17/h3-13,18,22-23H,2,14-16H2,1H3/b13-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STGHQQSGJSJCGH-OUKQBFOZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC(COC1=CC=CC=C1C(=O)C=CC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCNCC(COC1=CC=CC=C1C(=O)/C=C/C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88308-22-9
Record name Desphenethyl-(E)-styrylpropafenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088308229
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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